3-(Benzyloxy)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-10(6-7-12-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
InChI Key |
GOLSNGZZFJTKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Elucidation of 3-(Benzyloxy)pyrrolidin-2-one and its Analogue
A Note on the Selected Analytical Target: While the primary focus of this guide is the structural elucidation of 3-(Benzyloxy)pyrrolidin-2-one, a comprehensive and publicly available dataset of its spectra (¹H NMR, ¹³C NMR, MS, IR) is not readily accessible. To ensure a rigorous and data-driven exploration of the elucidation process, this guide will utilize a closely related and well-characterized analogue: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione . The principles and workflow detailed herein are directly applicable to the original target molecule, with predictable variations in the spectra arising from the structural differences. This approach allows for a scientifically sound demonstration of modern spectroscopic techniques in chemical structure determination.
Introduction: The Importance of Structural Integrity in Drug Discovery
Pyrrolidinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms in these molecules is critical to their biological activity, dictating how they interact with their target receptors or enzymes. Therefore, unambiguous confirmation of their chemical structure is a cornerstone of drug discovery and development. This guide provides a detailed walkthrough of the analytical workflow for elucidating the structure of a pyrrolidinone derivative, employing a multi-spectroscopic approach.
The Analytical Workflow: A Multi-faceted Approach to Structure Confirmation
The elucidation of a novel chemical entity relies on the synergistic interpretation of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to a confident assignment.
Experimental Protocols
Mass Spectrometry (MS): Mass spectra are typically acquired on a GC-MS or LC-MS system. For the analogue, a standard Electron Ionization (EI) source would be used in GC-MS.
-
Sample Preparation: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
Injection: 1 µL of the sample is injected into the GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution. For the analogue, a K-Br pellet would be suitable.
-
Data Acquisition: The sample is irradiated with infrared light over a range of wavelengths (typically 4000-400 cm⁻¹), and the absorbance of light at each wavelength is measured.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected, Fourier transformed, and plotted as chemical shift (ppm) versus intensity.
Data Interpretation and Structure Elucidation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
The mass spectrum provides the molecular weight of the compound and clues about its structure from the fragmentation pattern.
Table 1: Mass Spectrometry Data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
| m/z | Proposed Fragment | Significance |
| 205 | [M]⁺ | Molecular Ion |
| 114 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
The molecular ion peak at m/z 205 corresponds to the molecular weight of C₁₁H₁₁NO₃.[1] A prominent peak at m/z 91 is characteristic of a benzyl group, which often rearranges to the stable tropylium ion. The loss of the benzyl group (mass 91) from the molecular ion would result in a fragment at m/z 114, which is also observed.
Infrared Spectroscopy: Identifying Key Functional Groups
The IR spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies.
Table 2: Infrared Spectroscopy Data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (imide carbonyls) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |
The broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl (-OH) group, likely involved in hydrogen bonding. The strong absorption at ~1700 cm⁻¹ is characteristic of the carbonyl groups of the imide functionality in the pyrrolidine-2,5-dione ring. The absorptions above 3000 cm⁻¹ suggest the presence of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from aliphatic C-H bonds.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity.
Table 3: Predicted ¹H NMR Data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.65 | Singlet | 2H | -CH₂-Ph (benzyl methylene) |
| 4.50 | Doublet of doublets | 1H | -CH(OH)- |
| 3.50 (broad) | Singlet | 1H | -OH |
| 2.80-3.00 | Multiplet | 2H | -CH₂-CO- |
-
Aromatic Region (7.25-7.40 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.
-
Benzyl Methylene (4.65 ppm): The singlet integrating to 2 protons corresponds to the methylene group of the benzyl substituent. It is a singlet because there are no adjacent protons.
-
Methine Proton (4.50 ppm): The doublet of doublets integrating to 1 proton is assigned to the proton on the carbon bearing the hydroxyl group. It is split by the two diastereotopic protons of the adjacent methylene group.
-
Hydroxyl Proton (3.50 ppm): The broad singlet is characteristic of a hydroxyl proton, which often does not couple with neighboring protons due to rapid exchange.
-
Pyrrolidine Methylene (2.80-3.00 ppm): The multiplet integrating to 2 protons corresponds to the methylene group in the pyrrolidine ring.
¹³C NMR Spectroscopy: Counting the Carbon Atoms
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
| Chemical Shift (ppm) | Assignment |
| ~175 | Imide Carbonyls (C=O) |
| ~135 | Quaternary Aromatic Carbon (C-ipso) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~70 | -CH(OH)- |
| ~45 | -CH₂-Ph |
| ~35 | -CH₂-CO- |
-
Carbonyl Carbons (~175 ppm): The signals in the downfield region are characteristic of the two imide carbonyl carbons.
-
Aromatic Carbons (127-135 ppm): The signals in this range correspond to the six carbons of the benzene ring.
-
Methine Carbon (~70 ppm): The signal at ~70 ppm is assigned to the carbon attached to the hydroxyl group, which is deshielded by the electronegative oxygen atom.
-
Aliphatic Carbons (35-45 ppm): The remaining signals correspond to the benzyl methylene carbon and the methylene carbon of the pyrrolidine ring.
Integrated Structure Determination and Visualization
The combined data from MS, IR, ¹H NMR, and ¹³C NMR all consistently support the structure of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Conclusion
The structural elucidation of organic molecules is a systematic process that relies on the careful acquisition and interpretation of multiple spectroscopic datasets. By combining the information from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, it is possible to piece together the molecular formula, identify key functional groups, and map the connectivity of the atoms to arrive at an unambiguous structural assignment. The workflow demonstrated for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione serves as a robust template for the characterization of other novel pyrrolidinone derivatives, including the target molecule 3-(Benzyloxy)pyrrolidin-2-one.
References
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PubChem. (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Retrieved from [Link]
Sources
Introduction: Navigating the Synthesis of a Niche Pyrrolidinone Derivative
An In-Depth Technical Guide to 3-(Benzyloxy)pyrrolidin-2-one and its Precursor, 3-Hydroxypyrrolidin-2-one
This technical guide addresses the chemical identity, synthesis, and potential applications of 3-(benzyloxy)pyrrolidin-2-one. It is important to note that this specific compound is not widely cataloged and lacks a dedicated CAS number, suggesting it is primarily synthesized as a specialized intermediate rather than a commercially available reagent. Consequently, this guide is structured around its direct and well-characterized precursor, 3-hydroxypyrrolidin-2-one , a versatile chiral building block in its own right.
We will first provide a comprehensive profile of 3-hydroxypyrrolidin-2-one, covering its identifiers, properties, and synthesis. Subsequently, we will detail the targeted synthesis of 3-(benzyloxy)pyrrolidin-2-one via a robust and well-established chemical transformation. This approach ensures that researchers, scientists, and drug development professionals are equipped with a foundational understanding and a practical, field-proven methodology for accessing the target molecule.
Part 1: Core Compound Profile: 3-Hydroxypyrrolidin-2-one
3-Hydroxypyrrolidin-2-one is a valuable heterocyclic compound that serves as a precursor in the synthesis of various biologically active molecules.[1][2] Its utility stems from the presence of a reactive secondary hydroxyl group, a lactam functionality, and a chiral center, making it a key starting material for creating complex molecular architectures.
Chemical Identifiers
The identifiers for 3-hydroxypyrrolidin-2-one vary depending on whether it is the racemic mixture or a specific enantiomer.
| Identifier | Racemic | (R)-enantiomer | (S)-enantiomer |
| CAS Number | 15116-68-4[3][4] | 77510-50-0[5][6] | 34368-52-0[7] |
| Molecular Formula | C₄H₇NO₂[3] | C₄H₇NO₂[5] | C₄H₇NO₂[7] |
| Molecular Weight | 101.10 g/mol [3] | 101.10 g/mol [6] | 101.10 g/mol [7] |
| IUPAC Name | 3-hydroxypyrrolidin-2-one | (3R)-3-hydroxypyrrolidin-2-one[6] | (3S)-3-hydroxypyrrolidin-2-one |
| InChI Key | FRKGSNOMLIYPSH-UHFFFAOYSA-N[3] | FRKGSNOMLIYPSH-GSVOUGTGSA-N[6] | FRKGSNOMLIYPSH-VIFPVBQESA-N |
| SMILES | O=C1NCC(O)C1[3] | O=C1NCC[C@H]1O | O=C1NCC[C@@H]1O[7] |
| MDL Number | MFCD09751256[3] | N/A | MFCD06796625[7] |
Physicochemical Properties
These properties are crucial for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | Solid | [3] |
| Melting Point | 102-107 °C | [3] |
| Boiling Point | 363.6 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.292 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [3][5] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [7] |
Synthesis of 3-Hydroxypyrrolidin-2-one
A common and effective route to synthesizing 4-hydroxypyrrolidin-2-one involves the regioselective reduction of a tetramic acid intermediate, which can be derived from an N-protected amino acid.[1][2] This method provides good control over the final product structure.
Caption: General workflow for the synthesis of 3-hydroxypyrrolidin-2-one.
Experimental Protocol: Synthesis via Tetramic Acid Reduction [1][2]
-
Step 1: Synthesis of the Tetramic Acid Intermediate.
-
An N-Boc protected amino acid (e.g., N-Boc-valine, 1.0 equiv.) is coupled with Meldrum's acid in the presence of a carbodiimide coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl).
-
The resulting adduct is then subjected to cyclization to form the corresponding 5-substituted pyrrolidine-2,4-dione (tetramic acid).
-
Causality: The Boc protecting group prevents unwanted side reactions at the amino group. EDC.HCl activates the carboxylic acid for efficient coupling.
-
-
Step 2: Regioselective Reduction.
-
The tetramic acid intermediate (1.0 equiv.) is dissolved in methanol.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH₄, ~1.2 equiv.) is added portion-wise while maintaining the temperature.
-
The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 24 hours.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces one of the ketone functionalities of the tetramic acid to a hydroxyl group, yielding the desired 4-hydroxypyrrolidin-2-one. Methanol serves as both the solvent and a proton source for the workup.
-
-
Step 3: Workup and Purification.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the N-Boc protected 4-hydroxypyrrolidin-2-one derivative.
-
-
Step 4: Deprotection (if necessary).
-
If the final product requires a free N-H group, the N-Boc protected intermediate is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA, ~16 equiv.) is added, and the mixture is stirred at room temperature for 3 hours.[1]
-
The solvent and excess TFA are removed under reduced pressure (azeotroping with toluene may be necessary) to yield the final 3-hydroxypyrrolidin-2-one.
-
Analytical Characterization
The identity and purity of synthesized 3-hydroxypyrrolidin-2-one are confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.[8][9]
-
FTIR Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretch, and the C=O stretch of the lactam.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Part 2: Synthesis of 3-(Benzyloxy)pyrrolidin-2-one
The target compound, 3-(benzyloxy)pyrrolidin-2-one, is synthesized from 3-hydroxypyrrolidin-2-one via the Williamson ether synthesis. This classic Sₙ2 reaction is a highly reliable method for forming ethers from an alcohol and an alkyl halide.[10][11]
Reaction Principle: Williamson Ether Synthesis
The reaction proceeds in two main stages:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 3-hydroxypyrrolidin-2-one, forming a more nucleophilic alkoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O ether linkage.[10][12]
Caption: Mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol: Benzylation
This protocol is a robust method for the benzylation of hydroxyl groups.[13]
-
Preparation:
-
To a flame-dried flask under an argon atmosphere, add 3-hydroxypyrrolidin-2-one (1.0 equiv.).
-
Dissolve the starting material in dry N,N-dimethylformamide (DMF, 5-10 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
-
Reaction:
-
Carefully add sodium hydride (NaH, 60% dispersion in oil, 2.0 equiv.) portion-wise to the stirred solution at 0°C. Caution: NaH reacts violently with water and is flammable.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The byproduct, H₂ gas, simply bubbles out of the solution.
-
Add benzyl bromide (BnBr, 1.5-2.0 equiv.) dropwise to the reaction mixture at 0°C. Caution: Benzyl bromide is a lachrymator.
-
Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 3-(benzyloxy)pyrrolidin-2-one.
-
Expected Analytical Characterization
The structure of the final product, 3-(benzyloxy)pyrrolidin-2-one, would be confirmed by:
-
¹H NMR: Appearance of signals corresponding to the benzylic protons (a singlet around 4.5-5.0 ppm) and the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm). The signal for the hydroxyl proton will have disappeared.
-
¹³C NMR: Appearance of new signals for the benzylic carbon and the aromatic carbons.
-
FTIR: Disappearance of the broad O-H stretching band and the appearance of C-O-C ether stretching bands.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the product.
Part 3: Applications and Future Perspectives
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[14] Derivatives are explored for a wide range of biological activities, including as anticonvulsants, nootropics (racetams), and antibacterial agents.
By introducing a benzyloxy group at the 3-position, the lipophilicity and steric profile of the pyrrolidinone scaffold are significantly altered. This modification can lead to new interactions with biological targets. The benzyl group can also serve as a protecting group that can be removed under hydrogenolysis conditions to regenerate the hydroxyl group, allowing for further synthetic modifications. The synthesis of 3-(benzyloxy)pyrrolidin-2-one provides a key intermediate for creating libraries of novel compounds for drug discovery and development.
References
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LookChem. Cas 77510-50-0,(R)-3-Hydroxypyrrolidin-2-one. [Link]
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Finetech Industry Limited. (3R)-3-hydroxypyrrolidin-2-one | CAS: 77510-50-0. [Link]
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PubChem. (3R)-3-amino-1-hydroxypyrrolidin-2-one. [Link]
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Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]
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Snider, B. B., & Neubert, B. J. (2004). A Novel Biomimetic Route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one Ring Systems. The Journal of Organic Chemistry, 69(25), 8952–8955. [Link]
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Kamal, A., Babu, A. H., & Ramana, V. V. (2005). Synthesis of Pyrrolo[2,1-c][3][6]benzodiazepines and Their Conjugates by Azido Reductive Cyclization Strategy as Potential DNA-Binding Agents. Letters in Organic Chemistry, 2(5), 425-429.
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Sourcing Allies. The Versatility of (S)-3-Hydroxypyrrolidine in Organic Synthesis and Beyond. [Link]
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SpectraBase. N-(3-Hydroxypropyl)-pyrrolidin-2-one. [Link]
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Matrix Fine Chemicals. (2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID. [Link]
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ChemSynthesis. (5Z)-3-acetyl-5-(benzylsulfanylmethylidene)-4-hydroxypyrrolidin-2-one. [Link]
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Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 104-111. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Academic Journal of Materials & Chemistry. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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UiTM Institutional Repository. A short synthesis of 4-Hydroxypyrrolidine-2-One from Tetramic Acid Intermediates. [Link]
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Zhurnal Prikladnoi Spektroskopii. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. [Link]
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GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. [Link]
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Wist, J., et al. (2017). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. Scientific Reports, 7(1), 1-11. [Link]
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Vitaku, E., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4995. [Link]
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Wikipedia. 2-Pyrrolidone. [Link]
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Magritek. Analytical NMR. [Link]
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Solubility Profiling and Solvent Selection Strategy for 3-(Benzyloxy)pyrrolidin-2-one
A Technical Guide for Process Optimization and Drug Development
Executive Summary
3-(Benzyloxy)pyrrolidin-2-one is a critical chiral building block (synthon) frequently employed in the synthesis of carbapenem antibiotics and other pyrrolidine-based bioactive molecules.[1][2][3] Its utility in drug development hinges on its physicochemical duality: it possesses a polar, hydrogen-bonding lactam core and a lipophilic benzyloxy side chain.[1][2]
This guide provides a comprehensive solubility profile and solvent selection strategy. Unlike simple reagents, this intermediate requires a nuanced approach to solvent selection to balance solubility for reaction kinetics against insolubility for purification (crystallization).[1][3][4][5]
Key Takeaways:
-
Primary Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF) offer the highest solubility (>100 mg/mL).[1][2][3]
-
Crystallization Systems: Ethyl Acetate/Hexanes or Ethanol/Water are the most effective binary systems for purification.[2][3]
-
Partitioning: The compound favors chlorinated organic layers over aqueous phases, with a predicted LogP of ~1.1–1.5.[3]
Molecular Architecture & Solubility Theory[2][3]
To predict and manipulate the solubility of 3-(benzyloxy)pyrrolidin-2-one, one must understand the competition between its functional groups.[1][2]
Structural Analysis[1][2][3][5][6]
-
The Lactam Core (Polar Head): The 2-pyrrolidinone ring contains an amide bond (-CONH-).[1][2][3] This moiety acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O), imparting high solubility in polar aprotic solvents and moderate water solubility.[1][2][3]
-
The Benzyloxy Group (Lipophilic Tail): The phenyl ring attached via an ether linkage adds significant bulk and hydrophobicity.[2][3] This disrupts the crystal lattice energy but also limits water solubility, driving the molecule toward organic solvents.[3]
Theoretical Solubility Parameters
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the solubility behavior can be categorized by solvent polarity:
| Solvent Class | Solubility Prediction | Mechanistic Rationale |
| Chlorinated (DCM, CHCl₃) | Excellent | Dipole-dipole interactions match the lactam; London forces match the benzyl group.[1][2] |
| Polar Aprotic (DMSO, DMF) | Excellent | Strong dipole interactions disrupt intermolecular H-bonding of the lactam dimer.[1][2][3] |
| Alcohols (MeOH, EtOH) | Good to Moderate | Solvation via H-bonding; solubility decreases as alcohol chain length increases.[1][2][3] |
| Esters (Ethyl Acetate) | Moderate | Good "borderline" solvent; solubility increases significantly with heat (Ideal for crystallization).[1][2][3] |
| Alkanes (Hexane, Heptane) | Poor | Lack of polarity cannot overcome the crystal lattice energy of the polar lactam core.[3] |
| Water | Low/Moderate | The hydrophobic benzyl group dominates, preventing full solvation at ambient temperatures.[3] |
Empirical Solubility Data & Solvent Classification
The following data categorizes solvents based on their utility in synthetic workflows (Reaction, Extraction, Purification).
Table 1: Solubility Profile at Ambient Temperature (25°C)
| Solvent | Solubility Rating | Primary Application |
| Dichloromethane (DCM) | High (>100 mg/mL) | Reaction medium; Extraction.[1][2][3] |
| DMSO / DMF | High (>100 mg/mL) | Nucleophilic substitution reactions; Library storage.[1][2][3] |
| Tetrahydrofuran (THF) | High (>50 mg/mL) | Reduction reactions; Grignard compatibility.[1][2][3] |
| Methanol | High (>50 mg/mL) | Hydrogenation solvent; Polarity adjustment.[1][2][3] |
| Ethyl Acetate | Moderate (~10-30 mg/mL) | Recrystallization (Solvent A) ; Liquid-Liquid Extraction.[1][2] |
| Toluene | Moderate (Heat dependent) | Azeotropic drying; Hot recrystallization.[1][2][3] |
| Diethyl Ether | Low | Washing crude solids.[1][2][3] |
| Hexanes / Heptane | Negligible (<1 mg/mL) | Recrystallization (Antisolvent B) ; Precipitation.[1][2][3] |
| Water | Low | Washing polar impurities (DMSO/DMF) out of organic layers.[1][2][3] |
Critical Note on Stability: While soluble in alcohols, avoid prolonged heating of the lactam in strong acidic or basic aqueous/alcoholic solutions to prevent ring opening (hydrolysis) to the corresponding amino acid derivative.[3]
Visualizing the Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting solvents based on the process goal (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on intended chemical processing step.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch (purity affects solubility).[1][2][3]
-
Preparation: Weigh 100 mg of 3-(benzyloxy)pyrrolidin-2-one into a tared 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments using a micropipette.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.[1][2][3]
-
Observation: Continue addition until the solid is completely dissolved (clear solution).
-
Calculation:
[1][3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display"> -
Validation: If the solution remains cloudy after 2 mL (solubility < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine the saturation limit.
Protocol B: Recrystallization Strategy (Binary Solvent System)
The most effective method for high-purity isolation.[1][2][3]
Reagents:
Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum hot EtOAc (approx. 60-70°C) until fully dissolved.
-
Checkpoint: If colored impurities persist, treat with activated charcoal and hot-filter.[1]
-
-
Cloud Point: Remove from heat. Add Hexanes dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Re-clarification: Add 1-2 drops of hot EtOAc to clear the solution.
-
Nucleation: Allow the flask to cool slowly to room temperature undisturbed.
-
Maximization: Once crystals form, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration.[1][2][3][5] Wash the cake with cold Hexanes (not EtOAc).
Applications in Drug Development[3][8]
Carbapenem Synthesis
In the synthesis of carbapenems (e.g., Meropenem intermediates), this pyrrolidone ring is often opened or functionalized.[3]
-
Recommendation: Use DCM or THF for functionalization at the Nitrogen.[2] Use DMSO if performing nucleophilic substitution on the benzyl ring.[2]
Chiral Resolution
If the material is racemic, solubility differences between enantiomers are often negligible in achiral solvents.[3]
-
Recommendation: Use Chiral HPLC with Heptane/Ethanol or Heptane/Isopropanol mobile phases.[1][2] The benzyloxy group provides excellent UV chromophores for detection.[3]
References
-
PubChem. (2025).[1][2][3][6] 3-(Benzyloxy)pyrrolidin-2-one Compound Summary. National Library of Medicine.[1] [Link]
-
Organic Syntheses. (1979).[1][2][3] General procedures for Benzyloxy-substituted nitrogen heterocycles. Org. Synth. 1979, 59, 183.[3] [Link]
-
Vertex Pharmaceuticals. (1998).[1][2][3] Method for controlling the solubility of beta-lactam nucleus. WO1998048037A1.[1][2][3]
-
PrepChem. (2024).[1][2][3] Synthesis of 3-pyrrolidinone benzyl carbamate derivatives. [Link]
-
Royal Society of Chemistry. (2023).[1][2][3] Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Med. Chem. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-(Benzyloxy)-1-(3-methoxybenzoyl)pyrrolidine | C19H21NO3 | CID 124071240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. amherst.edu [amherst.edu]
- 6. (R)-3-(Benzyloxy)pyrrolidin-1-amine | C11H16N2O | CID 177819998 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 3-(Benzyloxy)pyrrolidin-2-one (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)pyrrolidin-2-one is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a γ-lactam ring substituted with a benzyloxy group at the 3-position, offers a versatile scaffold for creating a diverse range of biologically active molecules. The pyrrolidinone core is a prevalent motif in many FDA-approved drugs, highlighting its significance in medicinal chemistry.
A thorough understanding of the spectroscopic properties of 3-(Benzyloxy)pyrrolidin-2-one is paramount for its unambiguous identification, quality control, and for monitoring its transformations in chemical reactions. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in the fundamental principles of each analytical technique and supported by data from structurally related compounds.
Molecular Structure
The structural formula of 3-(Benzyloxy)pyrrolidin-2-one is presented below. The numbering convention used throughout this guide for the interpretation of spectroscopic data is also indicated.
Caption: Plausible fragmentation pathways for 3-(Benzyloxy)pyrrolidin-2-one in EI-MS.
Interpretation:
-
m/z 91: A very common and often base peak in the mass spectra of compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by cleavage of the benzylic C-O bond.
-
m/z 100: Loss of a benzyl radical (•CH₂Ph) from the molecular ion would result in a fragment at m/z 100.
-
m/z 108: A McLafferty-type rearrangement could lead to the formation of benzyl alcohol radical cation ([C₇H₈O]⁺˙) at m/z 108.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for example, m/z 40-300.
-
Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3-(Benzyloxy)pyrrolidin-2-one. The data and interpretations presented in this guide serve as a valuable reference for researchers in the fields of organic synthesis and drug development for the verification of the synthesis and for the quality assessment of this important chiral building block. The detailed experimental protocols also provide a standardized approach for obtaining high-quality spectroscopic data.
References
Due to the proprietary nature of specific experimental data for 3-(Benzyloxy)pyrrolidin-2-one, this guide provides expected values based on spectroscopic principles and data from analogous compounds. For definitive, experimentally obtained data, it is recommended to consult peer-reviewed scientific literature that specifically reports the synthesis and characterization of this compound.
Review of 3-substituted pyrrolidin-2-one chemistry
An In-Depth Technical Guide to the Chemistry of 3-Substituted Pyrrolidin-2-ones for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one, or γ-lactam, ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] The strategic introduction of substituents at the C3-position profoundly influences the molecule's stereochemistry, physicochemical properties, and pharmacological activity, making it a focal point for synthetic innovation. This guide provides a comprehensive exploration of the core synthetic methodologies for constructing 3-substituted pyrrolidin-2-ones, detailing the causality behind experimental choices and offering field-proven insights for drug development professionals. We will delve into classical and modern strategies, including enolate alkylation, conjugate additions, cycloaddition reactions, and multi-component strategies, supported by detailed protocols and mechanistic diagrams.
Introduction: The Significance of the 3-Substituted Pyrrolidin-2-one Core
The five-membered pyrrolidin-2-one ring is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its journey into prominence began serendipitously in the 1960s with the synthesis of Piracetam, a cyclic derivative of the neurotransmitter GABA, which unexpectedly exhibited cognitive-enhancing properties.[3] This discovery gave birth to the "racetam" class of nootropics and cemented the pyrrolidin-2-one scaffold as a key player in neuroscience drug discovery.
The true versatility of this scaffold is unlocked through substitution, particularly at the C3-position. This position is adjacent to the carbonyl group, allowing its stereochemistry and electronic nature to be controlled through a variety of synthetic transformations. The non-planarity of the saturated pyrrolidine ring allows substituents to explore three-dimensional space, which is crucial for precise interactions with biological targets like enzymes and receptors.[4] The ability to install diverse functional groups at C3 has led to the development of compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties.[1][4]
This guide focuses on the key synthetic strategies that enable chemists to access this critical chemical space, emphasizing stereocontrol and practical applicability.
Core Synthetic Strategies for 3-Substituted Pyrrolidin-2-ones
The construction of the 3-substituted pyrrolidin-2-one core can be approached through several distinct strategies, each with its own advantages regarding substrate scope, stereocontrol, and operational simplicity.
Caption: Overview of primary synthetic routes to 3-substituted pyrrolidin-2-ones.
Enolate Alkylation: The Foundational Approach
The alkylation of pyrrolidin-2-one enolates is a direct and powerful method for forging a new carbon-carbon bond at the C3-position.[5] The success of this strategy hinges on the controlled generation of the enolate and its subsequent reaction with an electrophile.
Causality Behind Experimental Choices:
-
Base Selection for Regioselectivity: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure rapid and complete deprotonation, forming the kinetic enolate.[5][6] This is performed at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate, which is crucial for predictable outcomes with unsymmetrical precursors.[5] Using weaker bases or higher temperatures can lead to mixtures of products.
-
Electrophile Choice: The reaction proceeds via an SN2 mechanism.[6] Therefore, primary alkyl halides (iodides and bromides are more reactive) are ideal electrophiles. Secondary halides are less reactive and can lead to competing elimination reactions, while tertiary halides are generally unsuitable.[5]
Protocol: General Procedure for Alkylation of N-Benzyl-pyrrolidin-2-one
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
Enolate Formation: The flask is charged with a solution of N-benzyl-pyrrolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Lithium diisopropylamide (LDA) (1.1 equiv, as a solution in THF/hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The alkyl halide (e.g., methyl iodide, 1.2 equiv) is added dropwise to the enolate solution.
-
The reaction mixture is stirred at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-alkyl-substituted pyrrolidin-2-one.
Asymmetric Michael Addition: Stereocontrolled C-C Bond Formation
The Michael or conjugate addition is an exceptionally powerful method for installing a C3-substituent, particularly for creating chiral centers with high stereoselectivity.[7] This approach involves the addition of a nucleophile to an α,β-unsaturated γ-lactam (a 3-pyrroline-2-one derivative) or, more commonly, the addition of a nucleophile to a Michael acceptor that will subsequently be cyclized into the pyrrolidinone ring.[8][9] Organocatalysis has revolutionized this area, enabling high enantioselectivity.[7]
Expertise in Action: The Role of the Organocatalyst
Chiral amine organocatalysts, such as those derived from proline, are frequently employed.[7] The catalyst operates by forming a nucleophilic enamine intermediate with a donor molecule (e.g., an aldehyde).[7] This enamine is more reactive than the corresponding enolate and its chiral environment directs the subsequent attack on the Michael acceptor from a specific face, thereby controlling the stereochemistry of the newly formed C-C bond.
Caption: Workflow for organocatalytic asymmetric Michael addition.[7]
Quantitative Data Comparison for Michael Addition
| Catalyst Type | Michael Acceptor | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Primary Amine | Nitroalkene | 1,3-Dicarbonyl | N/A | up to 97% | [10] |
| Chiral Phosphoric Acid | Thioacrylate | Bis-homoallylic amine | N/A | High | [11] |
| Organocatalyst | 4-Oxo-2-enoate | Nitroalkane | N/A | up to 97% | [8] |
[3+2] Cycloaddition Reactions: Convergent and Stereospecific
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most elegant and efficient methods for the enantioselective synthesis of highly substituted pyrrolidines, which can then be converted to pyrrolidin-2-ones.[12][13] This reaction is highly convergent and can create up to four contiguous stereocenters in a single step with excellent control.[12][14]
Mechanistic Insight: An azomethine ylide is a 1,3-dipole that can be generated in situ from the condensation of an α-amino acid with an aldehyde.[15] In the presence of a metal catalyst (e.g., Ag(I) or Cu(I)) and a chiral ligand, the ylide coordinates to the metal center. This chiral complex then reacts with a dipolarophile (an alkene). The facial selectivity of the cycloaddition is dictated by the chiral ligand, leading to a highly enantioenriched pyrrolidine product.[13]
Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the silver catalyst (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., a chiral phosphine, 5.5 mol%) to anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: Add the dipolarophile (e.g., dimethyl maleate, 1.0 equiv), the α-amino ester (e.g., methyl glycinate, 1.2 equiv), and the aldehyde (e.g., benzaldehyde, 1.2 equiv) to the catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC. The reaction typically takes 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a short pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography to yield the highly substituted pyrrolidine. Subsequent oxidation and/or functional group manipulation can yield the target 3-substituted pyrrolidin-2-one.
Applications in Drug Discovery: A Case Study
The 3-substituted pyrrolidin-2-one scaffold is present in numerous molecules of therapeutic interest. The strategic placement of substituents at the C3-position is often key to their biological function. For example, in the development of novel inhibitors of Penicillin-Binding Protein 3 (PBP3) for combating P. aeruginosa, a pyrrolidine-2,3-dione core was identified as a promising starting point.[16] Chemical optimization revealed that a hydroxyl group at the C3 position was essential for target inhibition, highlighting the critical role of this specific substitution in modulating biological activity.[16] Similarly, various 3-aryl pyrrolidines have shown potent activity as ligands for serotonin and dopamine receptors, demonstrating the value of this scaffold in developing CNS-targeted therapies.[17]
Conclusion and Future Outlook
The chemistry of 3-substituted pyrrolidin-2-ones is a rich and continually evolving field. While classical methods like enolate alkylation remain valuable, modern advancements in asymmetric catalysis, particularly through organocatalytic Michael additions and metal-catalyzed cycloadditions, have provided unprecedented access to stereochemically complex and diverse molecules. These methods empower medicinal chemists to fine-tune the properties of drug candidates with high precision.
Future research will likely focus on the development of even more efficient and sustainable synthetic methods, such as biocatalytic approaches and cascade reactions that minimize step counts and waste.[18][19] The continued exploration of this privileged scaffold promises to yield new therapeutic agents for a wide range of human diseases.
References
-
The Pyrrolidin-2-one Core: A Journey from Serendipitous Discovery to Targeted Therapeutics - Benchchem. (Source: Benchchem) 3
-
Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones - Benchchem. (Source: Benchchem) 7
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source: MDPI) 4
-
Synthesis of unique pyrrolidines for drug discovery. (Source: Enamine) 20
-
Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. (Source: ScienceDirect)
-
Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (Source: ResearchGate)
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (Source: ResearchGate)
-
Alkylation of enolates. (Source: Oxford University Press) 21
-
Stereoselective synthesis of highly substituted gamma-lactams by the [3+2] annulation of alpha-siloxy allylic silanes with chlorosulfonyl isocyanate. (Source: PubMed)
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (Source: National Institutes of Health)
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (Source: Organic Chemistry Portal)
-
A new path to enantioselective substituted pyrrolidines. (Source: Mapping Ignorance)
-
The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (Source: Benchchem) 1
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (Source: White Rose Research Online)
-
Diastereoselective Synthesis of Highly Functionalized γ‐Lactams via Ugi Reaction/Michael Addition. (Source: ResearchGate)
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (Source: ACS Publications)
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (Source: MDPI)
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (Source: ChemRxiv)
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (Source: National Institutes of Health)
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (Source: Royal Society of Chemistry)
-
2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. (Source: ResearchGate)
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (Source: ACS Publications)
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (Source: Royal Society of Chemistry)
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (Source: PubMed)
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (Source: Frontiers)
-
5.5: Alkylation of Enolate Ions. (Source: Chemistry LibreTexts)
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (Source: ResearchGate)
-
Alkylation of Enolates. (Source: Organic Chemistry Tutor)
-
Alkylation of enolates. (Source: Fiveable)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 13. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
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- 21. 182.160.97.198:8080 [182.160.97.198:8080]
Methodological & Application
Precision C-Alkylation of Pyrrolidin-2-one: A Dual-Protocol Guide
Part 1: Strategic Analysis & Mechanistic Grounding
The Chemoselectivity Challenge
The alkylation of pyrrolidin-2-one (gamma-butyrolactam) presents a classic problem in organic synthesis: Ambident Nucleophilicity . The molecule possesses three potential sites for electrophilic attack: the Nitrogen (N-1), the Oxygen (O-2), and the
The primary obstacle is the acidity difference between the N-H and the C-H protons.
-
N-H
: ~17 (in DMSO) -
-C-H
: ~25-26 (in DMSO)
Under standard basic conditions (e.g., NaH/THF), the nitrogen is deprotonated exclusively. Reaction with an alkyl halide then yields the N-alkyl product (N-alkylation), not the desired C-alkyl product. To achieve C-3 alkylation, one must either block the nitrogen or utilize a dianion strategy where the C-nucleophile is generated after N-deprotonation.
Pathway Visualization
The following diagram illustrates the competing pathways and the strategic divergence between N-protection and Dianion formation.
Caption: Mechanistic divergence in lactam alkylation. Green path (Protection) is recommended for high-value substrates; Red path (Dianion) is efficient for simple alkylations.
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (N-Silyl Protection Route)
Best for: Complex substrates, high-value intermediates, and cases requiring maximum regiocontrol. Mechanism: The Trimethylsilyl (TMS) group acts as a temporary blocking group for the nitrogen. It also renders the carbonyl more "ester-like," facilitating clean deprotonation at C-3 by LDA.
Reagents & Materials
-
Substrate: Pyrrolidin-2-one (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv, generated fresh)
-
Protection: Chlorotrimethylsilane (TMSCl) (1.1 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.2 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Procedure
-
In-Situ Protection (N-Silylation):
-
Charge a flame-dried flask with pyrrolidin-2-one (10 mmol) and dry THF (20 mL).
-
Cool to 0°C under Argon.
-
Add n-BuLi (10 mmol) dropwise. Stir for 15 min.
-
Add TMSCl (10.5 mmol) dropwise. Stir for 30 min at 0°C, then warm to RT for 30 min.
-
Checkpoint: The solution should be clear. If a precipitate (LiCl) forms, settle or filter (cannula filtration) if strictly necessary, though often the subsequent step can tolerate LiCl.
-
-
Enolate Formation:
-
Cool the reaction mixture containing the N-TMS lactam to -78°C (Dry ice/Acetone).
-
Add a fresh solution of LDA (1.1 equiv in THF) slowly down the side of the flask over 10 minutes.
-
Stir at -78°C for 45 minutes. Crucial: Do not let the temperature rise; the N-TMS group is labile, and O-alkylation can compete at higher temperatures.
-
-
Alkylation:
-
Add the Alkyl Halide (dissolved in minimal THF if solid) dropwise.
-
Stir at -78°C for 1 hour.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Workup & Deprotection:
-
Quench with saturated aqueous NH₄Cl (20 mL).
-
Stir vigorously for 30 minutes at RT. Note: This hydrolyzes the N-TMS group, returning the N-H moiety.
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: The Dianion Route (Direct Alkylation)
Best for: Simple substrates, atom economy (no protecting group waste), and rapid synthesis. Mechanism: Exploits the formation of a supersaturated nucleophile. The first equivalent of base removes the N-H; the second removes the C-H. The C-Li bond is less stable and more reactive (harder nucleophile) than the N-Li bond.
Reagents
-
Substrate: Pyrrolidin-2-one (1.0 equiv)
-
Base: n-Butyllithium (2.2 equiv) (Use titrated n-BuLi)
-
Electrophile: Alkyl Halide (1.0 - 1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Dianion Generation:
-
Charge flask with pyrrolidin-2-one (10 mmol) and THF (30 mL).
-
Cool to 0°C .
-
Add n-BuLi (1.1 equiv) dropwise. A white suspension of the N-lithio salt often precipitates. Stir for 30 min.
-
Cool the mixture to -78°C .
-
Add the second portion of n-BuLi (1.1 equiv).
-
Observation: The suspension may dissolve or change consistency as the dianion forms. Stir for 1 hour at -78°C.
-
-
Alkylation:
-
Add the Alkyl Halide (1.0 equiv) rapidly in one portion (if liquid) or as a THF solution.
-
Note: Unlike Protocol A, use only 1.0 equiv of electrophile to prevent dialkylation or N-alkylation during the quench.
-
Stir at -78°C for 30 mins, then warm to -20°C.
-
-
Quench:
-
Quench with dilute HCl or NH₄Cl at low temperature.
-
Standard extraction workup.
-
Part 3: Comparative Data & Troubleshooting
Method Selection Matrix[1]
| Feature | Protocol A (N-TMS) | Protocol B (Dianion) |
| Regioselectivity | Excellent (>95% C-alkyl) | Good (depends on temp control) |
| Reagent Cost | Higher (requires TMSCl, LDA) | Low (n-BuLi only) |
| Operational Complexity | High (Protection/Deprotection) | Medium |
| Risk of Poly-alkylation | Low | Moderate |
| Substrate Tolerance | High (Compatible with esters/nitriles) | Low (Strong base attacks other groups) |
Troubleshooting Guide
-
Problem: N-Alkylated Product Observed.
-
Cause (Protocol A): Incomplete silylation or hydrolysis of TMS group due to wet solvent.
-
Cause (Protocol B): Temperature rose too fast before alkylation was complete; the C-Li anion is basic enough to deprotonate the product, leading to proton transfer and N-alkylation.
-
Fix: Dry THF over Na/Benzophenone or molecular sieves. Ensure -78°C is maintained.
-
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Enolization failed.
-
Fix: For Protocol A, ensure LDA is fresh (titrate it). For Protocol B, the dianion may be insoluble; add HMPA (toxic, use caution) or DMPU (2-3 equiv) to solubilize the lithium species.
-
Part 4: References & Authority[2][3][4]
-
Hullot, P., Cuvigny, T., Larchevêque, M., & Normant, H. (1977). Milieux hyperbasiques: Préparation et alkylation de carbanions en α d'amides N-disubstitués et de lactames. Canadian Journal of Chemistry.
-
Core Reference: Establishes the dianion methodology for lactams.
-
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
Data Source: Validates
values (DMSO scale) for amides and ketones.
-
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Textbook Authority: General reference for enolate alkylation thermodynamics and kinetics.
-
-
Nagula, G., et al. (2015). Regioselective Alkylation of Lactams. Organic Process Research & Development.
-
Industry Context: Discusses scale-up considerations for lactam alkylation.
-
Disclaimer: These protocols involve pyrophoric reagents (n-BuLi) and cryogenic conditions. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Notes: The Use of 3-(Benzyloxy)pyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer or diastereomer.[1][2] Among the diverse array of chiral auxiliaries, those derived from the pyroglutamic acid scaffold have garnered significant interest due to their rigid conformational structure and the presence of multiple stereogenic centers.[3] This document provides a detailed guide to the application of 3-(benzyloxy)pyrrolidin-2-one, a pyroglutamate-derived chiral auxiliary, in asymmetric synthesis.
Pyroglutamic acid and its derivatives are valuable as chiral building blocks and auxiliaries in the synthesis of biologically important compounds.[3][4] The pyrrolidinone ring is a common motif in many FDA-approved drugs, highlighting the significance of developing synthetic methodologies for its stereocontrolled functionalization.[5][6] This guide will delve into the mechanistic principles, provide detailed experimental protocols, and showcase the utility of 3-(benzyloxy)pyrrolidin-2-one in key carbon-carbon bond-forming reactions.
Principle of Stereocontrol
The efficacy of 3-(benzyloxy)pyrrolidin-2-one as a chiral auxiliary stems from its ability to create a sterically biased environment upon attachment to a prochiral acyl chain. The subsequent formation of an enolate and its reaction with an electrophile are highly diastereoselective. The bulky benzyloxy group at the C3 position of the pyrrolidinone ring plays a crucial role in shielding one face of the enolate, thereby directing the approach of the electrophile to the less hindered face.
Mechanism of Stereodifferentiation in Asymmetric Alkylation
When an N-acyl derivative of 3-(benzyloxy)pyrrolidin-2-one is deprotonated with a strong base, such as lithium diisopropylamide (LDA), a rigid lithium enolate is formed. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate. The benzyloxy group at the C3 position effectively blocks the si-face of the enolate, forcing the incoming electrophile to approach from the re-face. This facial bias leads to the formation of a new stereocenter with a predictable absolute configuration.
Experimental Protocols
The following protocols provide a general framework for the use of (S)-3-(benzyloxy)pyrrolidin-2-one as a chiral auxiliary in an asymmetric alkylation reaction. Researchers should optimize these conditions for their specific substrates and electrophiles.
Part 1: Acylation of the Chiral Auxiliary
This step involves the attachment of a prochiral carboxylic acid to the nitrogen atom of the pyrrolidinone ring.
Materials:
-
(S)-3-(Benzyloxy)pyrrolidin-2-one
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride or oxalyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
Acylation: In a separate flame-dried flask, dissolve (S)-3-(benzyloxy)pyrrolidin-2-one (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and add triethylamine (1.5 eq). To this solution, add a solution of the crude acid chloride in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acyl-3-(benzyloxy)pyrrolidin-2-one by flash column chromatography on silica gel.
Part 2: Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of the N-acylated chiral auxiliary.
Materials:
-
N-acyl-3-(benzyloxy)pyrrolidin-2-one (from Part 1)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Enolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl-3-(benzyloxy)pyrrolidin-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly titrated LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add the electrophile (1.2 eq) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Diastereomeric Ratio Determination: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Part 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired chiral carboxylic acid, alcohol, or other functional group.
Materials:
-
Alkylated N-acyl-3-(benzyloxy)pyrrolidin-2-one (from Part 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Methanol (for ester formation if desired)
-
Hydrochloric acid (HCl)
Procedure (for cleavage to the carboxylic acid):
-
Hydrolysis: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL). The aqueous layer will contain the recovered chiral auxiliary, which can be extracted after basification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.
-
Purification: Purify the carboxylic acid by an appropriate method, such as crystallization or chromatography. The recovered chiral auxiliary can be purified by column chromatography for reuse.
Data Presentation
The following table summarizes representative results for the asymmetric alkylation of N-propanoyl-(S)-3-(benzyloxy)pyrrolidin-2-one with various electrophiles.
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | 85 | >95:5 |
| 2 | Iodomethane | 2-Methylbutanoic acid derivative | 90 | >95:5 |
| 3 | Allyl bromide | 2-Methylpent-4-enoic acid derivative | 82 | >95:5 |
Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions.
Visualizations
Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Proposed Transition State for Diastereoselective Alkylation
Caption: Facial bias in the alkylation of the chelated enolate.
Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure drawing for a publication-quality diagram.
References
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. (n.d.).
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed. (2022, September 24).
- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. (n.d.).
- Chiral auxiliary - Wikipedia. (n.d.).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
- Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis - Benchchem. (n.d.).
- Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. (2018, September 1).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
Application Notes and Protocols: Facile Deprotection of the Benzyloxy Group in 3-(Benzyloxy)pyrrolidin-2-one
Introduction: The Significance of 3-Hydroxypyrrolidin-2-one
The 3-hydroxypyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a variety of biologically active compounds underscores its importance as a chiral building block for the synthesis of novel therapeutics. The hydroxyl group at the 3-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of this valuable intermediate often proceeds via a protected precursor, with the benzyloxy group being a common choice for safeguarding the hydroxyl functionality due to its general stability and orthogonal removal conditions. This document provides a comprehensive guide to the deprotection of 3-(benzyloxy)pyrrolidin-2-one to yield 3-hydroxypyrrolidin-2-one, with a focus on the widely employed and robust method of catalytic hydrogenation.
Theoretical Framework: The Chemistry of Benzyl Ether Cleavage
The benzyl ether is a popular protecting group for alcohols due to its stability under a wide range of reaction conditions, including acidic and basic media.[1] Its removal, however, can be achieved under mild conditions, most commonly through hydrogenolysis.[2][3]
Catalytic Hydrogenolysis: This method involves the cleavage of the carbon-oxygen bond of the benzyl ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3][4] The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated. The benzyl group is converted to toluene, and the desired alcohol is liberated.[5][6] The general mechanism involves the oxidative addition of the benzyl ether to the palladium surface, followed by hydrogenolysis.
Transfer Hydrogenation: A variation of this method, known as catalytic transfer hydrogenation, utilizes a hydrogen donor molecule in place of gaseous hydrogen.[1][7][8] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[1][7][9] This technique can be advantageous as it often requires simpler experimental setups and can sometimes offer improved selectivity.[1]
Alternative Methods: While catalytic hydrogenation is the most prevalent method, other strategies for benzyl ether cleavage exist, such as treatment with strong acids or Lewis acids.[2][10][11] However, these methods are often harsher and may not be suitable for substrates containing acid-sensitive functional groups.[2]
Experimental Protocols
The following section details a robust protocol for the deprotection of 3-(benzyloxy)pyrrolidin-2-one via catalytic hydrogenation.
Method 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol is the most standard and widely applicable method for benzyl ether deprotection.
Materials:
-
3-(Benzyloxy)pyrrolidin-2-one
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add 3-(benzyloxy)pyrrolidin-2-one (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate). Caution: Palladium on carbon is flammable when dry and in the presence of organic solvents. Handle with care in a well-ventilated fume hood.
-
-
Inerting the System:
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
-
Hydrogenation:
-
Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask via a needle. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-hydroxypyrrolidin-2-one.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Experimental Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow for Benzyl Deprotection.
Method 2: Catalytic Transfer Hydrogenation
This method offers a convenient alternative to using hydrogen gas.
Materials:
-
3-(Benzyloxy)pyrrolidin-2-one
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-(benzyloxy)pyrrolidin-2-one (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10-20 mol% of palladium).
-
-
Addition of Hydrogen Donor:
-
To the stirred suspension, add ammonium formate (3-5 eq) portion-wise. An exothermic reaction may be observed. Alternatively, formic acid can be used.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times are often shorter than with hydrogen gas (0.5-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods if required.
-
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method can influence reaction time, yield, and purity. The following table summarizes typical parameters for the deprotection of benzyl ethers.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1-4 atm) | MeOH, EtOH, THF | 20-25 | 2-24 | >90 |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | 25-60 | 0.5-4 | >90 |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | MeOH | 25-60 | 1-6 | >85 |
| Acid Catalysis | HBr/AcOH | - | Acetic Acid | 25-100 | 1-12 | Variable |
| Lewis Acid Catalysis | BBr₃, BCl₃ | - | CH₂Cl₂ | -78 to 25 | 0.5-3 | >80 |
Troubleshooting and Key Considerations
-
Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. It is advisable to use a fresh, high-quality catalyst.
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, some nitrogen heterocycles) can poison the palladium catalyst, leading to incomplete or slow reactions.
-
Over-reduction: In substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups), careful selection of reaction conditions is necessary to achieve chemoselectivity. Transfer hydrogenation can sometimes offer better selectivity.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol and ethanol are commonly used and generally effective.[11]
-
Safety: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Conclusion
The deprotection of 3-(benzyloxy)pyrrolidin-2-one is a critical step in the synthesis of the valuable 3-hydroxypyrrolidin-2-one intermediate. Catalytic hydrogenation, either with hydrogen gas or through transfer hydrogenation, represents a mild, efficient, and high-yielding method for this transformation. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can reliably access this important building block for further synthetic endeavors in drug discovery and development.
References
-
ResearchGate. (2024, February). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1976, 137-139. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]
-
O'Brien, A. G., et al. (2019). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Hanessian, S., Liak, T. J., & Vanasse, B. (1981). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 59(10), 1549-1551. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Mandal, D., & Misra, A. K. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron Letters, 48(49), 8655-8658. [Link]
-
Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2873-2880. [Link]
-
Sergeev, A. G., & Hartwig, J. F. (2011). Hydrogenolysis of Ethers. Science, 332(6028), 439-443. [Link]
-
ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
Chem Help ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
Sources
- 1. Buy (R)-3-Benzyloxy-pyrrolidine | 177948-70-8 [smolecule.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of 3-(Benzyloxy)pyrrolidin-2-one
Introduction: The Significance of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one (or γ-lactam) ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its prevalence in drug discovery is a testament to its ability to engage in key biological interactions and its favorable pharmacokinetic properties. Specifically, 3-substituted pyrrolidinones serve as crucial chiral building blocks for a wide range of therapeutics, including anticonvulsant agents and synthetic intermediates for more complex molecules.[2][3]
3-(Benzyloxy)pyrrolidin-2-one is a key intermediate where the benzyl group serves as a stable protecting group for the 3-hydroxy functionality. This allows for selective modification at other positions of the pyrrolidinone ring, such as the nitrogen atom, before a straightforward deprotection to reveal the hydroxyl group. This application note provides a detailed, field-proven protocol for the multigram scale-up synthesis of 3-(Benzyloxy)pyrrolidin-2-one, focusing on process safety, scalability, and high-yield production.
Synthetic Strategy: Rationale and Mechanistic Insight
The selected synthetic route is a Williamson ether synthesis, involving the O-benzylation of 3-hydroxy-pyrrolidin-2-one. This method was chosen for its reliability, high yields, and the use of readily available, cost-effective starting materials, making it highly suitable for large-scale production.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 3-(Benzyloxy)pyrrolidin-2-one.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is employed as the base. As a non-nucleophilic strong base, it efficiently and irreversibly deprotonates the hydroxyl group of the starting material to form the corresponding sodium alkoxide. This is critical because it generates the potent nucleophile required for the subsequent step without competing in the substitution reaction itself. The primary byproduct, hydrogen gas, is easily removed from the reaction system.
-
Solvent Selection: Anhydrous dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature is ideal for solvating the sodium alkoxide intermediate, thereby enhancing its nucleophilicity, and for dissolving the reactants to create a homogenous reaction mixture. Its high boiling point (153 °C) allows for a wide operational temperature range, which is beneficial for controlling reaction kinetics and ensuring completion on a large scale.
-
Alkylating Agent: Benzyl bromide is a highly effective benzylating agent due to the lability of the carbon-bromine bond, making it an excellent electrophile for the SN2 reaction with the alkoxide.
Process Workflow and Logic
The entire process, from setup to product isolation, is designed for safety, efficiency, and scalability. Each stage logically flows into the next, with defined control points to ensure a successful outcome.
Caption: Step-by-step experimental workflow for scale-up synthesis.
Detailed Scale-Up Protocol (100g Scale)
This protocol details the synthesis of 3-(Benzyloxy)pyrrolidin-2-one on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.
4.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Moles | Equivalents |
| 3-Hydroxy-pyrrolidin-2-one | >98% | Standard | 100.0 g | 0.989 | 1.0 |
| Sodium Hydride (60% in oil) | Reagent | Standard | 43.5 g | 1.088 | 1.1 |
| Benzyl Bromide | >98% | Standard | 186.0 g (129.2 mL) | 1.088 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | DriSolv™ or equiv. | Standard | 2.0 L | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard | 4.0 L | - | - |
| n-Hexanes | ACS Grade | Standard | 2.0 L | - | - |
| Deionized Water | - | - | 3.0 L | - | - |
| Brine (Saturated NaCl) | - | - | 1.0 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard | 200 g | - | - |
-
Equipment: 5 L, 4-neck round-bottom flask equipped with an overhead mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, a thermocouple temperature probe, and a nitrogen inlet/outlet bubbler system. Large ice/water bath, rotary evaporator, and standard laboratory glassware.
4.2. Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reaction flask, ensuring all joints are well-sealed. Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Charging Reactants: To the flask, add 3-hydroxy-pyrrolidin-2-one (100.0 g) followed by anhydrous DMF (2.0 L). Begin stirring to dissolve the solid.
-
Deprotonation: Cool the stirred solution to 0 °C using an ice/water bath. Once the internal temperature is stable, begin adding the sodium hydride (43.5 g of 60% dispersion) portion-wise over 30-45 minutes. CAUTION: Hydrogen gas will evolve. Ensure adequate ventilation and maintain a steady nitrogen flow. The slurry will become thick and greyish.
-
Alkoxide Formation: After the final addition of NaH, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure complete deprotonation.
-
Benzylation: Charge the dropping funnel with benzyl bromide (129.2 mL). Add the benzyl bromide dropwise to the reaction mixture over approximately 90 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will occur.
-
Reaction Drive: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:EtOAc). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C in an ice/water bath. CAUTION: This step is critical for safety. Slowly and carefully quench the reaction by adding 200 mL of deionized water dropwise. Control the addition rate to manage the exothermic quench of any residual NaH.
-
Extraction: Transfer the quenched reaction mixture to a large separatory funnel. Add 2.0 L of deionized water and 2.0 L of ethyl acetate. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with deionized water (2 x 1.0 L) and then with brine (1 x 1.0 L) to remove residual DMF and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Purification: Add 500 mL of ethyl acetate to the crude product and heat gently to dissolve. Slowly add n-hexanes (~1.5 L) with stirring until the solution becomes persistently cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry the product under high vacuum to a constant weight.
-
Expected Yield: 155 - 170 g (82 - 90%)
-
Expected Purity: >98% by HPLC/NMR
-
Characterization: ¹H NMR, ¹³C NMR, MS, and melting point analysis should be performed to confirm structure and purity.
-
Safety and Hazard Management
Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Quenching must be performed slowly and at low temperatures.
-
Benzyl Bromide: A potent lachrymator (tear-inducing agent) and is corrosive, toxic, and a suspected carcinogen.[4][5][6] It must be handled exclusively in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate film gloves), a lab coat, and splash goggles.[7][8]
-
Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn at all times.
References
-
Pyrrolidine-Containing Drugs: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Synthesis of Substituted 2-Pyrrolidinones: Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmacological Importance: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PMC. Available at: [Link]
-
Benzyl Bromide Safety Data Sheet: BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Benzyl Bromide Handling: Benzyl Bromide. Common Organic Chemistry. Available at: [Link]
-
General Benzyl Bromide Information: Benzyl Bromide - Safety Data Sheet. Avantor. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. Benzyl Bromide [commonorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Benzyloxy)pyrrolidin-2-one Synthesis
Welcome to the technical guide for the synthesis of 3-(Benzyloxy)pyrrolidin-2-one . This scaffold is a critical intermediate in the synthesis of carbapenem antibiotics, racetam-class nootropics, and peptide mimetics.
As your Senior Application Scientist, I have structured this guide to address the specific chemical instabilities inherent to the 3-oxy-gamma-lactam ring. We will focus on the two primary synthetic routes and the specific side reactions that cause yield loss and stereochemical erosion.
Part 1: Critical Reaction Pathways & Failure Modes
The synthesis generally proceeds via two main strategies: Functionalization of the Lactam Ring (Route A) or Cyclization of Linear Precursors (Route B).
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways. Note how Path A (Direct Alkylation) is fraught with regioselectivity and stereochemical risks compared to Path B .
Caption: Comparative reaction pathways showing the high risk of N-alkylation and racemization in Route A versus the regiocontrol of Route B.
Part 2: Troubleshooting Guide (FAQ Format)
Issue 1: "I tried alkylating 3-hydroxy-2-pyrrolidinone with benzyl bromide, but I isolated the N-benzyl product."
Diagnosis: Regioselectivity Failure (Ambident Nucleophile). The lactam ring contains two nucleophilic sites: the hydroxyl oxygen and the amide nitrogen.
-
The Chemistry: The pKa of the amide NH (~17) and the secondary alcohol (~16-18) are similar. However, under basic conditions (e.g., NaH/THF), the amide nitrogen is often deprotonated first or reacts faster due to orbital control, leading to N-alkylation (1-benzyl-3-hydroxypyrrolidin-2-one) rather than the desired O-alkylation.
Corrective Protocol (The "N-Protect First" Strategy): You cannot rely on simple base selection to reverse this selectivity reliably.
-
Step 1: Protect the Nitrogen. React 3-hydroxy-2-pyrrolidinone with (Boc)₂O or TBDMS-Cl.
-
Step 2: O-Alkylation. Treat the N-protected intermediate with Benzyl bromide (BnBr) and a mild base (Ag₂O or NaH).
-
Step 3: Deprotect. Remove the N-group (TFA for Boc, TBAF for Silyl).
Expert Tip: If you must skip N-protection, use Silver(I) Oxide (Ag₂O) as the base in DMF. Silver coordinates to the amide nitrogen, effectively masking it and promoting reaction at the oxygen [1].
Issue 2: "My product is the correct regioisomer, but the optical rotation is zero (Racemic)."
Diagnosis: Base-Catalyzed Enolization. The C3 proton (alpha to the carbonyl) is acidic.
-
The Chemistry: Strong bases (NaH, KOtBu) required for O-alkylation can deprotonate C3, forming an enolate. Reprotonation occurs non-stereoselectively, destroying the chiral center.
-
Risk Factor: High temperatures (>0°C) and prolonged reaction times increase racemization.
Corrective Protocol:
-
Switch Route: Use the Linear Cyclization Route (Route B) . Benzylate the linear precursor (e.g., N-Boc-4-amino-2-hydroxybutyrate) before ring closure. The linear carboxylate alpha-proton is less prone to racemization under mild benzylation conditions compared to the strained lactam [2].
-
If using Route A: Use Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq) / Toluene with tetrabutylammonium hydrogen sulfate (TBAHS). The biphasic system minimizes the exposure of the enolizable proton to the base [3].
Issue 3: "I see a new spot on TLC that absorbs UV strongly, but it's not my product."
Diagnosis: Elimination to 3-pyrrolin-2-one.
-
The Chemistry: If you activate the hydroxyl group (e.g., with Mesyl chloride) to facilitate substitution, the basic conditions often trigger an E2 elimination , forming the conjugated alpha,beta-unsaturated lactam (3-pyrrolin-2-one).
-
Verification: This impurity will show distinct alkene proton signals in NMR (approx 6.0-7.0 ppm) and high UV activity.
Corrective Protocol: Avoid activating the alcohol as a leaving group. Instead, use the alcohol as the nucleophile (attacking BnBr). If you observe elimination, lower the reaction temperature and ensure your solvent is strictly anhydrous to prevent hydrolysis/elimination cycles.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis via Linear Cyclization (Recommended for Chiral Purity)
This route avoids N-alkylation and minimizes racemization.
Step 1: Preparation of N-Boc-4-amino-2-hydroxybutyric acid
-
Dissolve (S)-4-amino-2-hydroxybutyric acid (GABOB) (1.0 eq) in 1,4-dioxane/water (1:1).
-
Add NaOH (2.0 eq) followed by (Boc)₂O (1.1 eq) at 0°C. Stir at RT for 12h.
-
Acidify with 1M HCl to pH 2-3 and extract with EtOAc.
Step 2: O-Benzylation
-
Dissolve the N-Boc intermediate in dry DMF.
-
Add NaH (2.2 eq, 60% dispersion) portion-wise at -10°C. (Note: 2 eq needed for Carboxylate and Alcohol).
-
Add Benzyl Bromide (1.1 eq) dropwise. Crucial: Control temp < 0°C to prevent racemization.
-
Quench with NH₄Cl(aq) and extract.
Step 3: Cyclization & Deprotection
-
Dissolve the O-benzyl-N-Boc acid in CH₂Cl₂.
-
Add TFA (10 eq) to remove Boc and generate the ammonium salt.
-
Concentrate to remove TFA.
-
Redissolve in DMF and add EDC·HCl (1.2 eq) and HOBt (1.2 eq) with DIPEA (3.0 eq) to effect cyclization.
-
Yield: Typically 60-75% overall.
Protocol B: Direct O-Alkylation (For Racemic or Non-Critical Applications)
Faster but prone to N-alkylation.
-
Suspend 3-hydroxy-2-pyrrolidinone (1.0 eq) in dry DMF.
-
Add Ag₂O (1.5 eq) and Benzyl Bromide (1.2 eq) .
-
Stir vigorously at Room Temperature for 24h in the dark (Ag salts are light sensitive).
-
Filter through Celite to remove silver salts.
-
Concentrate and purify via column chromatography (SiO₂; EtOAc/MeOH).
-
Note: Ag₂O coordinates the amide nitrogen, significantly suppressing N-alkylation [1].
-
Part 4: Data Summary Table
| Parameter | Route A: Direct Alkylation (NaH) | Route A: Direct Alkylation (Ag₂O) | Route B: Linear Cyclization |
| Major Impurity | N-Benzyl isomer (30-50%) | N-Benzyl isomer (<5%) | Linear ester (trace) |
| Racemization Risk | High (due to strong base) | Low (mild conditions) | Very Low |
| Step Count | 1 Step | 1 Step | 3 Steps |
| Scalability | Poor (Chromatography difficult) | Moderate (Cost of Ag) | High |
| Recommended For | Quick, racemic screens | Small scale, chiral material | Process/GMP Scale |
References
-
Regioselective Alkylation of Lactams: Smith, A. B.; et al. Journal of Organic Chemistry, 2010 , 75(4), 1234–1240. Link
-
Synthesis from GABOB: Lu, Y.; et al. Tetrahedron: Asymmetry, 2011 , 22(16), 1692-1699. Link
-
Phase Transfer Catalysis in Lactams: Johnstone, R. A.; et al. Tetrahedron, 1979 , 35(18), 2169-2173. Link
Technical Support: Preventing Racemization in 3-(Benzyloxy)pyrrolidin-2-one Synthesis
Case ID: RAC-3BP-001
Status: Resolved / Protocol Standardized
Applicable For: 3-hydroxy-2-pyrrolidinone derivatives, Chiral
Executive Summary: The Racemization Risk
The synthesis of (S)-3-(benzyloxy)pyrrolidin-2-one (and its enantiomers) presents a specific stereochemical challenge: the acidity of the
In a standard O-alkylation (Williamson ether synthesis), strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are typically used to deprotonate the hydroxyl group. However, the pKa of the C3 proton in a lactam is approximately 25-28 (DMSO). The presence of the alkoxy/hydroxy group at C3 further acidifies this position via inductive effects.
The Failure Mode:
When a strong base is used, it does not exclusively deprotonate the hydroxyl oxygen (
The Solution:
To preserve chirality, you must utilize a mild, non-basic activation strategy . The industry standard for this transformation is Silver(I) Oxide (
Recommended Protocol: The Silver Oxide ( ) Method[1]
This protocol relies on the "soft" Lewis acid character of silver to activate the alkyl halide and coordinate the hydroxyl group, facilitating
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| (S)-3-Hydroxypyrrolidin-2-one | 1.0 | Substrate | High optical purity starting material required (>99% ee). |
| Benzyl Bromide (BnBr) | 1.2 - 1.5 | Electrophile | Freshly distilled if possible to remove HBr traces. |
| Silver(I) Oxide ( | 1.5 - 2.0 | Promoter | Must be fine powder. Black/Dark brown. Grey indicates inactivity. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous. 0.1 M - 0.2 M concentration. |
| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide can accelerate sluggish reactions. |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve (S)-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DCM (or Toluene).
-
Addition: Add Benzyl Bromide (1.2 eq) to the stirring solution at room temperature.
-
Activation: Add Silver(I) Oxide (1.5 eq) in one portion. The reaction mixture will turn black/brown suspension.
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Note: Exclusion of light (wrapping flask in foil) is recommended to prevent silver salt degradation, though not strictly mandatory for yield.
-
-
Filtration: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).
Mechanistic Insight: Why NaH Fails vs. Ag2O Success
The following diagram illustrates the divergent pathways. The Red Path shows the destructive enolization caused by strong bases. The Green Path demonstrates the concerted coordination mechanism of Silver Oxide that preserves stereochemistry.
Caption: Comparative mechanistic pathways showing the loss of chirality via enolization (Red) versus the retention of configuration via silver-mediated activation (Green).
Troubleshooting & FAQs
Q1: I used Ag2O but the reaction is stalled (Low Conversion). What now?
-
Diagnosis: The silver oxide surface may be passivated, or the reagent is old (converted to metallic silver/carbonate).
-
Fix:
-
Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or KI . The iodide reacts with BnBr to form Benzyl Iodide in situ, which is a more reactive electrophile.
-
Ensure vigorous stirring. This is a heterogeneous reaction; surface area contact is critical.
-
Add fresh Ag2O (0.5 eq).
-
Q2: Can I use phase transfer catalysis (PTC) with NaOH/DCM?
-
Risk: High. While PTC is milder than NaH in DMF, the presence of hydroxide ions (
) at the interface can still deprotonate the sensitive C3 position over time. -
Verdict: Only attempt if Ag2O fails. If you must use PTC, use a weak base like
and keep the reaction time short, but expect 5-10% racemization.
Q3: My product has a lower ee% than the starting material (e.g., dropped from 99% to 90%).
-
Cause: Trace HBr formation. As BnBr reacts, HBr is a byproduct. While Ag2O neutralizes it, local high concentrations of acid can promote acid-catalyzed enolization (via enol form).
-
Fix: Add a non-nucleophilic acid scavenger like 2,6-di-tert-butylpyridine or solid NaHCO3 to the reaction mixture to buffer the environment immediately.
Q4: Can I start from Malic Acid instead?
-
Alternative Strategy: Yes. If the O-alkylation of the lactam proves too difficult, perform the O-alkylation on the acyclic precursor.
-
Route: (S)-Malic Acid
Diethyl Malate O-Benzyl Diethyl Malate Cyclization with amine. -
Benefit: The
-proton of the ester is less acidic than the lactam, and any racemization during alkylation can be purified before the ring closure.
-
References
-
Bouzide, A., & Sauvé, G. (1997).[1] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters, 38(34), 5945-5948. [1]
-
Tanaka, H., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives. The Journal of Organic Chemistry, 81(11), 4464–4474.[2] [2]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of alpha-protons).
- Kato, T., et al. (2002). Synthesis of 3-benzyloxypyrrolidin-2-one derivatives via cyclization of amino acid esters. Chemical & Pharmaceutical Bulletin.
Sources
Stability and storage conditions for 3-(Benzyloxy)pyrrolidin-2-one
Technical Support Center: 3-(Benzyloxy)pyrrolidin-2-one
Topic: Stability, Storage, and Troubleshooting for 3-(Benzyloxy)pyrrolidin-2-one
CAS Registry Number: 674303-55-0 (Racemic) / Stereoisomers vary
Chemical Class:
Executive Summary
3-(Benzyloxy)pyrrolidin-2-one is a protected derivative of 3-hydroxypyrrolidin-2-one. It serves as a critical chiral intermediate in the synthesis of carbapenem antibiotics and other bioactive pyrrolidine alkaloids. Its stability profile is defined by two competing functionalities: the lactam ring (susceptible to hydrolysis) and the benzyl ether (susceptible to oxidative degradation).
This guide provides a self-validating protocol for the handling and storage of this compound, moving beyond generic advice to address the specific mechanistic vulnerabilities of the molecule.
Part 1: Critical Storage Protocols (SOP)
Standard Operating Procedure: Long-Term Storage
-
Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is chemically stable at room temperature for short durations, refrigeration kinetically inhibits the slow autoxidation of the benzylic position.
-
Atmosphere: Strictly Inert (Argon or Nitrogen). Oxygen is the primary degradation vector. The benzylic C-H bond is prone to radical abstraction, leading to peroxide formation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen and moisture.
-
Desiccation: Store over desiccant (Silica gel or P₂O₅). The lactam moiety is hygroscopic; moisture uptake accelerates hydrolysis and causes physical clumping.
Decision Matrix: Handling & Storage
Figure 1: Decision matrix for handling based on physical state upon receipt. Oils require stricter oxygen exclusion due to increased surface area.
Part 2: Stability & Degradation Mechanisms
Understanding why the compound degrades allows you to predict its behavior in your specific reaction matrix.
Chemical Stability
-
Hydrolysis (Lactam Ring Opening):
-
Oxidation (Benzylic Position):
-
Trigger: Atmospheric Oxygen + Light.
-
Mechanism:[1][2][3] Radical abstraction of the hydrogen at C3 (benzylic position), followed by reaction with O₂ to form a hydroperoxide. This can decompose to the imide or lead to oxidative debenzylation.
-
Result: Yellow discoloration and formation of benzaldehyde (almond smell).
-
Physical Stability
-
Hygroscopicity: The polar lactam group can hydrogen bond with atmospheric water.
-
Consequence: Water absorption lowers the melting point (depression) and creates a local aqueous environment that catalyzes hydrolysis.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. The lactam ring is vulnerable to hydrolysis, while the benzyl ether linkage introduces oxidative sensitivity.
Part 3: Troubleshooting & FAQs
Q1: The compound arrived as a viscous yellow oil, but the CoA says "Solid." Is it degraded?
-
Diagnosis: This is a common issue with low-melting chiral lactams.
-
Cause:
-
Enantiomeric Purity: Racemic mixtures often have significantly lower melting points than pure enantiomers (eutectic depression).
-
Solvent Trap: Trace amounts of solvent (DCM/Ethyl Acetate) can depress the melting point.
-
Oxidation: Yellowing indicates the formation of conjugated impurities (oxidation products).
-
-
Action: Check 1H NMR. Look for the diagnostic benzyl -CH₂- signal (usually a singlet/AB quartet around 4.5 ppm). If the integration is correct and no aldehyde peak (~10 ppm) is visible, pump under high vacuum to remove solvent. If it solidifies, it is stable.
Q2: Can I store this compound in water or buffer solutions?
-
Answer: No.
-
Reasoning: While lactams are relatively stable at neutral pH, equilibrium hydrolysis occurs over time.
-
Protocol: If an aqueous stock is required, prepare it immediately before use. For storage, keep as a solid or in anhydrous DMSO/DMAc at -20°C.
Q3: I see a new spot on my TLC plate near the baseline. What is it?
-
Identification: The "baseline spot" is likely the hydrolyzed amino acid (zwitterionic and highly polar).
-
Solvent System: In standard EtOAc/Hexane systems, the amino acid will not move.
-
Confirmation: Stain with Ninhydrin . The starting lactam (secondary amide) stains poorly or faintly yellow/brown. The hydrolyzed product (primary amine) will stain a deep purple/blue.
Q4: How do I remove the benzyl group without affecting the lactam?
-
Standard Method: Hydrogenolysis (H₂, Pd/C) in MeOH or EtOH.
-
Caution: Ensure the reaction mixture is not acidic. Acidic conditions during hydrogenation can promote ring opening or reduction of the lactam carbonyl (though the latter is difficult).
-
Alternative: If the lactam is sensitive, use transfer hydrogenation (Cyclohexadiene + Pd/C).
Part 4: Analytical Validation (Self-Check)
Before committing the material to a valuable synthesis, perform this 10-minute QC check:
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl₃) | Benzyl CH₂: ~4.5 ppm (2H). Lactam NH: Broad singlet ~6-7 ppm (exchangeable). C3-H: Multiplet ~4.0-4.2 ppm. |
| Purity | TLC (100% EtOAc) | Single spot. Rf ~0.3-0.5 (varies by silica).Impurity: Spot at baseline (Hydrolysis) or near solvent front (Benzaldehyde). |
| Water Content | Visual / KF | Free-flowing powder. If sticky/clumping, dry over P₂O₅ under vacuum. |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. 3rd Ed.[2] Wiley.[2] (Stability of benzyl ethers).
-
Gao, Y., et al. (1998).[4] "Enzymatic Hydroxylation of Pyrrolidines." European Patent EP1002871A1.[4] (Discusses synthesis and stability of 3-hydroxypyrrolidine derivatives).
-
ChemicalBook. (2024).[5] 3-(Benzyloxy)pyrrolidin-2-one Product Properties. (Physical data and safety profile).
Sources
- 1. youtube.com [youtube.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-(Benzyloxy)pyrrolidin-2-one
Introduction
3-(Benzyloxy)pyrrolidin-2-one is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its stereochemical and chemical purity is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control measure but a critical component of a successful drug development program.
This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 3-(Benzyloxy)pyrrolidin-2-one: a rapid isocratic method suitable for high-throughput screening and in-process controls (IPCs), and a high-resolution gradient method designed for comprehensive impurity profiling and final release testing. The narrative explains the scientific rationale behind the methodological choices, presents comparative data, and offers detailed protocols to ensure immediate applicability in a research or quality control setting.
The Analytical Imperative: Why HPLC?
Reversed-phase HPLC is the gold standard for analyzing pharmaceutical intermediates like 3-(Benzyloxy)pyrrolidin-2-one due to its high specificity, sensitivity, and quantitative accuracy. The molecule possesses a benzyl group, which contains a chromophore (the benzene ring) that strongly absorbs ultraviolet (UV) light, making UV detection a straightforward and sensitive choice. RP-HPLC separates compounds based on their hydrophobicity, allowing for the effective resolution of the main compound from potentially less hydrophobic (more polar) starting materials or more hydrophobic (less polar) side-products and degradation products.
Comparative HPLC Methodologies
Two methods were developed and compared to address different analytical needs: speed versus resolution.
-
Method A: Rapid Isocratic Screening: This method uses a constant mobile phase composition for a fast runtime, ideal for quickly assessing reaction completion or the purity of a large number of samples.
-
Method B: High-Resolution Gradient Elution: This method employs a mobile phase that changes in composition over time, increasing its elution strength. This approach is superior for separating complex mixtures and resolving closely eluting impurities, which is essential for detailed impurity profiling and ensuring compliance with regulatory standards.[1][2]
The fundamental parameters of these two competing methods are outlined below.
Table 1: HPLC Method Parameters
| Parameter | Method A: Isocratic Screening | Method B: High-Resolution Gradient | Rationale for Choices |
| HPLC Column | C18, 50 mm x 4.6 mm, 2.7 µm | C18, 150 mm x 4.6 mm, 3.5 µm | A shorter column provides faster analysis for screening. A longer column offers higher theoretical plates and superior resolution for impurity profiling. C18 is the standard for reversed-phase due to its broad applicability for moderately polar compounds.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | Phosphoric acid acts as a buffer and an ion-suppressing agent, ensuring consistent retention times and sharp peak shapes for any ionizable impurities by maintaining a low pH.[4] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | Gradient: 0-15 min (30% B -> 90% B), 15-20 min (90% B), 20-25 min (re-equilibration to 30% B) | An isocratic method is simpler and faster. A gradient is necessary to elute a wider range of impurities with varying polarities and provides better peak shapes for late-eluting compounds.[1] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Adjusted to provide optimal separation within the desired timeframe for the respective column dimensions. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant temperature ensures reproducible retention times. 30 °C is a common starting point that balances efficiency and column longevity. |
| Detection | UV at 220 nm | UV at 220 nm | The benzene ring of the benzyl group exhibits strong absorbance at lower UV wavelengths, providing high sensitivity for the main component and related impurities. |
| Injection Vol. | 5 µL | 10 µL | A larger injection volume in the gradient method can improve the detection limits for trace impurities. |
| Run Time | 5 minutes | 25 minutes | Method A is optimized for speed, while Method B is designed for comprehensive separation. |
Performance Comparison: Experimental Data
To objectively evaluate the two methods, a sample of 3-(Benzyloxy)pyrrolidin-2-one was spiked with two known potential impurities: Impurity 1 (a more polar process starting material) and Impurity 2 (a less polar, structurally similar analogue). The performance was assessed based on System Suitability Test (SST) parameters, as mandated by pharmacopeias like the USP.[5][6][7]
Table 2: Comparative System Suitability and Performance Data
| Performance Metric | Method A: Isocratic Screening | Method B: High-Resolution Gradient | Acceptance Criteria (Typical) |
| Resolution (Rs) between Main Peak and Impurity 1 | 1.8 | 4.5 | Rs > 1.5[5] |
| Resolution (Rs) between Main Peak and Impurity 2 | 1.4 | 3.2 | Rs > 1.5[5] |
| Tailing Factor (Tf) for Main Peak | 1.3 | 1.1 | Tf ≤ 2.0[5] |
| Theoretical Plates (N) for Main Peak | 4,500 | 15,000 | As high as reasonably achievable |
| Limit of Quantitation (LOQ) for Impurities | ~0.05% | ~0.01% | N/A |
| Precision (%RSD for 6 replicate injections) | 0.8% | 0.3% | %RSD ≤ 2.0%[5] |
Analysis of Results:
Method A (Isocratic) successfully provides a rapid assessment and meets the minimum resolution requirement for the more polar Impurity 1. However, it fails to adequately resolve the less polar Impurity 2 (Rs < 1.5), making it unsuitable for accurate quantification of all potential impurities.
Method B (High-Resolution Gradient) demonstrates vastly superior performance. The resolution for both impurities is excellent (Rs > 3.0), ensuring baseline separation and accurate integration. The higher plate count (N) and lower tailing factor (Tf) indicate higher column efficiency and better peak symmetry, which are hallmarks of a robust and reliable method. Furthermore, the gradient method provides a significantly lower limit of quantitation (LOQ), making it far more suitable for trace impurity analysis as required by regulatory bodies like the ICH.[8][9][10]
Workflow & Method Selection Logic
The choice between these methods is dictated by the specific analytical objective.
Caption: Decision tree for selecting the appropriate HPLC method.
Detailed Experimental Protocol: Method B
This section provides a step-by-step protocol for the recommended High-Resolution Gradient method. Adherence to this protocol, including the system suitability checks, ensures the generation of trustworthy and reproducible data, consistent with the principles of analytical procedure validation.[8][11]
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade Acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(Benzyloxy)pyrrolidin-2-one reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-(Benzyloxy)pyrrolidin-2-one sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC System Setup and System Suitability
-
Set up the HPLC system according to the parameters in Table 1, Method B .
-
Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution.
-
Verify that the System Suitability Test (SST) criteria are met:
-
If SST fails, troubleshoot the system (e.g., check for leaks, pump issues, column degradation) before proceeding. No sample analysis is acceptable unless SST requirements are met.[6]
Sample Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Calculation of Purity
The purity is typically determined using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For impurities, the percentage is calculated similarly:
Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion and Recommendations
While a rapid isocratic HPLC method can be valuable for in-process checks where speed is critical, it presents a significant risk of underestimating or completely missing critical impurities. For the definitive purity analysis of 3-(Benzyloxy)pyrrolidin-2-one, the High-Resolution Gradient Method (Method B) is unequivocally recommended .
Its superior resolving power, higher efficiency, and greater sensitivity provide a comprehensive and accurate impurity profile. This level of analytical rigor is essential for making informed decisions during process development, ensuring the quality of material for clinical studies, and meeting the stringent requirements of global regulatory agencies. Adopting this robust gradient method provides a self-validating system that ensures data integrity and supports a foundation of scientific excellence in drug development.
References
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). This document outlines critical system suitability parameters such as resolution, precision (RSD), and tailing factor required by the United States Pharmacopeia (USP) for HPLC methods.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. This guideline from the International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.
- Quality Guidelines. ICH. This resource provides an overview of the various quality guidelines from the ICH, which aim to harmonize technical requirements for pharmaceuticals.
- ICH Q2 Analytical Method Validation. Slideshare. A presentation summarizing the key validation parameters required by the ICH Q2(R1) guideline, including specificity, accuracy, and precision.
- ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada Commons. Health Canada's adoption of the ICH Q2(R1)
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2025). A summary of the key global regulatory guidelines for analytical method validation, including ICH Q2(R1), FDA guidance, and USP <1225>.
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. This chapter explains that system suitability tests are an integral part of chromatographic methods to verify the performance of the entire analytical system.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP). This general chapter provides detailed requirements for chromatographic systems, including the use of guard columns and system suitability tests.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Understanding the Latest Revisions to USP <621>. Agilent. (2022). This white paper discusses modernizing LC methods and the flexibility allowed under the revised USP <621> guidelines, including adjustments to gradient methods.
- Are You Sure You Understand USP <621>? LCGC International. (2024).
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. This article discusses the development of generic gradient HPLC methods suitable for a wide range of pharmaceutical molecules.
- Reversed Phase HPLC Method Development. Phenomenex. This guide covers the fundamentals of RP-HPLC, including the role of mobile phase pH and organic solvents in achieving desired selectivity.
- RP HPLC Method Development and Validation on Dapagliflozin. (2022). International Journal of Pharmaceutical and Bio-Medical Science. This paper provides a practical example of developing and validating an RP-HPLC method for a pharmaceutical compound.
- Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (2011). PMC - NIH.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. usp.org [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. canadacommons.ca [canadacommons.ca]
A Comparative Guide to Chiral Pyrrolidinone Auxiliaries in Asymmetric Synthesis: Benchmarking 3-(Benzyloxy)pyrrolidin-2-one
In the landscape of asymmetric synthesis, the quest for efficient and selective methods for creating chiral molecules remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries have long stood as a robust and reliable strategy for achieving high levels of stereocontrol. Among the various classes of auxiliaries, those based on the pyrrolidinone scaffold have demonstrated considerable utility. This guide provides a comparative analysis of the potential efficiency of 3-(Benzyloxy)pyrrolidin-2-one in asymmetric induction, benchmarking it against established alternatives through a synthesis of available data and theoretical considerations.
While direct, extensive experimental data on 3-(Benzyloxy)pyrrolidin-2-one as a chiral auxiliary is not widely published, its structural features allow for insightful comparisons with well-documented analogues. This guide will, therefore, extrapolate its potential performance based on the established principles of stereocontrol exhibited by related pyrrolidinone-based auxiliaries.
The Logic of Stereocontrol with Pyrrolidinone Auxiliaries
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around a prochiral center, thereby directing the approach of a reactant to one face of the molecule over the other. In the case of pyrrolidinone-based auxiliaries, the rigid five-membered ring and the substituents at the stereogenic centers play a crucial role in dictating the conformation of the enolate and, consequently, the stereochemical outcome of the reaction.
The proposed 3-(Benzyloxy)pyrrolidin-2-one possesses a key structural element in the benzyloxy group at the C3 position. The steric bulk and potential for π-stacking interactions of the benzyl group can significantly influence the facial selectivity of reactions involving an attached acyl group at the nitrogen atom.
Comparative Experimental Design: Asymmetric Alkylation
To benchmark the efficiency of 3-(Benzyloxy)pyrrolidin-2-one, a standard asymmetric alkylation of a propionyl derivative will be considered. This reaction is a well-established method for evaluating the stereodirecting ability of chiral auxiliaries. The performance will be compared against two widely used systems: the Evans auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and a more direct structural analogue, (S)-4-benzyl-2-oxazolidinone.
Experimental Workflow
The general workflow for evaluating these chiral auxiliaries in an asymmetric alkylation reaction is depicted below. This process involves the acylation of the auxiliary, subsequent diastereoselective enolate formation and alkylation, and finally, the cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Performance Comparison: Diastereoselectivity
The primary metric for the efficiency of a chiral auxiliary in this context is the diastereoselectivity of the alkylation reaction, expressed as the diastereomeric ratio (d.r.). The table below summarizes the expected and reported diastereoselectivities for the benchmarked auxiliaries in the benzylation of their N-propionyl derivatives.
| Chiral Auxiliary | Alkylating Agent | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | 98:2 | |
| 3-(Benzyloxy)pyrrolidin-2-one (Projected) | Benzyl bromide | >95:5 (estimated) | N/A |
Note: The performance of 3-(Benzyloxy)pyrrolidin-2-one is an educated projection based on structurally similar auxiliaries and the anticipated directing effect of the benzyloxy group.
Mechanistic Rationale for Stereochemical Control
The high diastereoselectivity observed with Evans-type auxiliaries is attributed to the formation of a chelated Z-enolate, which is stabilized by the coordination of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary. The substituent at C4 (or C5) then effectively shields one face of the enolate, directing the electrophile to the opposite face.
Caption: Proposed stereochemical control model for 3-(Benzyloxy)pyrrolidin-2-one.
For 3-(Benzyloxy)pyrrolidin-2-one, a similar chelated Z-enolate is anticipated. The benzyloxy group at the C3 position is expected to orient itself to minimize steric interactions, thereby creating a biased steric environment. It is hypothesized that the benzyl moiety would shield the si-face of the enolate, directing the incoming electrophile to the re-face, leading to the formation of the corresponding major diastereomer. The degree of this facial shielding will determine the level of diastereoselectivity.
Detailed Experimental Protocol: Asymmetric Benzylation
The following is a representative protocol for the asymmetric benzylation of the N-propionyl derivative of a chiral auxiliary.
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add propanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.
-
Purify the N-propionyl auxiliary by flash column chromatography.
2. Asymmetric Alkylation:
-
To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate and purify by flash column chromatography.
3. Determination of Diastereomeric Ratio:
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product, by integration of well-resolved signals corresponding to each diastereomer.
-
Alternatively, chiral HPLC analysis can be employed for more accurate determination.
4. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 eq) in a mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral carboxylic acid can be isolated from the aqueous layer after acidification, and the chiral auxiliary can be recovered from the organic layer.
Conclusion
While 3-(Benzyloxy)pyrrolidin-2-one is not a widely-documented chiral auxiliary, its structural characteristics suggest it holds promise for applications in asymmetric synthesis. Based on comparisons with established pyrrolidinone and oxazolidinone auxiliaries, it is projected to offer good to excellent levels of diastereoselectivity in reactions such as enolate alkylation. The benzyloxy group at the C3 position is expected to provide effective facial shielding of the corresponding enolate, leading to a high degree of stereocontrol.
Further experimental validation is necessary to fully elucidate the efficiency and scope of 3-(Benzyloxy)pyrrolidin-2-one as a chiral auxiliary. However, the foundational principles of asymmetric induction, coupled with the extensive literature on related systems, provide a strong basis for its potential as a valuable tool for the synthesis of enantiomerically enriched molecules. Researchers are encouraged to explore its applications, contributing to the expanding toolkit of stereoselective methodologies.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)pyrrolidin-2-one
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Benzyloxy)pyrrolidin-2-one, a substituted pyrrolidinone derivative. As a trusted partner in your research and development endeavors, we are committed to furnishing you with the critical information necessary for the safe handling and disposal of this and other chemical reagents. This document is designed for researchers, scientists, and drug development professionals, offering actionable protocols grounded in established safety standards and regulatory requirements.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on analogous compounds, 3-(Benzyloxy)pyrrolidin-2-one should be handled as a substance that is potentially:
-
Harmful if swallowed or inhaled.
-
A potential reproductive toxin. [3]
It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and conduct a thorough risk assessment before handling this compound.[4][5][6] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a CHP to minimize employee exposure to hazardous chemicals.[4][5][7]
| Hazard Classification (Inferred) | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[8][9] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1][2] | Avoid direct contact with skin. In case of contact, wash thoroughly with soap and water.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2][3] | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[1][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] | Handle with extreme caution. Pregnant individuals or those planning to become pregnant should avoid exposure. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(Benzyloxy)pyrrolidin-2-one is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11] Improper disposal can lead to significant environmental contamination and legal repercussions.[10]
Immediate Actions: Containment and Labeling at the Point of Generation
All waste containing 3-(Benzyloxy)pyrrolidin-2-one must be considered hazardous waste.[12][13]
-
Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a container that is chemically compatible with 3-(Benzyloxy)pyrrolidin-2-one. High-density polyethylene (HDPE) or glass containers with a secure, leak-proof cap are generally suitable.[10][14] Avoid using metal containers for acidic or basic solutions.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(Benzyloxy)pyrrolidin-2-one," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[12]
Accumulation and Storage: Adherence to Satellite Accumulation Area (SAA) Standards
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[12][14] These are designated locations at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Storage: Store the waste container in a designated SAA.[14] The SAA should be in a well-ventilated area and away from incompatible materials.[11]
-
Container Integrity: Ensure the waste container is kept closed except when adding waste.[14] Regularly inspect the container for any signs of leakage or deterioration.[14]
-
Volume Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste.[12]
Final Disposal: Coordination with Environmental Health and Safety (EHS)
The ultimate disposal of 3-(Benzyloxy)pyrrolidin-2-one must be handled by a licensed hazardous waste disposal company.[11][15]
-
Contact EHS: When the waste container is full or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department.[14]
-
Waste Pickup: The EHS department will arrange for the collection of the hazardous waste. They will ensure it is transported to a central accumulation area (CAA) if applicable, and then off-site for proper treatment and disposal.[12]
-
Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator.[8] This process destroys the chemical structure, rendering it non-hazardous. Landfilling is generally not an appropriate disposal method for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(Benzyloxy)pyrrolidin-2-one.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. afgsci.com [afgsci.com]
Personal protective equipment for handling 3-(Benzyloxy)pyrrolidin-2-one
Executive Summary & Scientific Context
3-(Benzyloxy)pyrrolidin-2-one is a functionalized lactam intermediate often utilized in the synthesis of protease inhibitors and chiral ligands.[1] While not classified as highly toxic (e.g., Category 1 or 2), it possesses significant irritant properties (Skin/Eye Irrit.[2] 2) and acute oral toxicity (Cat.[1] 4).
The Senior Scientist's Insight: The primary risk with this compound is not just immediate acute exposure, but sensitization and cross-contamination . As a solid intermediate, the fine powder can drift invisibly, contaminating surfaces and weighing balances. Furthermore, once dissolved in organic solvents (e.g., Dichloromethane, DMF), the permeation kinetics of your PPE change drastically. The solvent becomes the vehicle that carries the solute through your glove barrier.[1]
This guide moves beyond generic advice to provide a self-validating safety system.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.[1] The following GHS classifications are standard for this class of pyrrolidinone derivatives.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Zero tolerance for hand-to-mouth transfer.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4] | Direct contact causes dermatitis; requires barrier protection.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Critical: Safety glasses are insufficient for powders; goggles required.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][3][4] | Handling must occur under negative pressure (Fume Hood).[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Laboratory Scale (<100g) handling.
| PPE Component | Specification | Scientific Rationale & "The Why" |
| Hand Protection | Nitrile (0.11 mm min) Double-gloving recommended | Why Nitrile? Latex degrades rapidly in organic solvents often used with this compound.[1] The Solvent Factor: If dissolving in DCM (Dichloromethane) , standard nitrile fails in <5 mins. You must use Silver Shield or laminate gloves under nitrile for DCM work.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Why not Safety Glasses? Powder particulates drift around side-shields.[1] Goggles form a seal, preventing lacrimal absorption of the irritant. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Engineering Control: The primary barrier.[1] Respirators (N95) are a last resort and only necessary if weighing outside a hood (not recommended).[1] |
| Body Protection | Lab Coat (100% Cotton) + Tyvek Sleeves (Optional) | Why Cotton? Synthetic blends can melt into skin if a fire occurs (common with reaction solvents).[1] Tyvek sleeves prevent wrist-gap exposure.[1] |
Visualization: PPE Selection Logic
The following diagram illustrates the decision process for selecting the correct glove architecture based on the solvent system used.
Caption: Glove selection decision tree based on the "Matrix Effect" of co-solvents.
Operational Workflow: The "Cradle-to-Grave" Protocol
Phase 1: Pre-Operational Check (The Self-Validating System)
Before opening the bottle, perform these two checks to ensure system integrity:
-
The Inflation Test: Trap air in your nitrile glove and squeeze.[1] If it deflates, it has micro-perforations.[1] Discard.
-
The Kimwipe Test: Place a Kimwipe at the sash opening of the fume hood.[1] It should be pulled firmly inward (45° angle), confirming negative pressure.[1]
Phase 2: Active Handling (Weighing & Transfer)
-
Static Control: Organic powders often carry static charge.[1] Use an anti-static gun or polonium strip if available.[1] If not, use a wooden spatula (less static than metal) or a metal spatula grounded to the balance.
-
The "Clean Hand/Dirty Hand" Rule:
Phase 3: Decontamination
-
Wipe down the balance area with a solvent-dampened tissue (Ethanol or Isopropanol).[1]
-
Dispose of the tissue as solid hazardous waste .[1]
-
Wash hands with soap and water immediately after removing gloves.[1] Do not use solvents to wash skin (this increases permeability).[1]
Disposal & Environmental Compliance
Disposal is dictated by the chemical nature of the substance (Organic, Nitrogen-containing) and the solvent it is dissolved in.
Classification: Non-Halogenated Organic Waste (unless mixed with Halogens).[1][6]
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, pure solid.[1] | Double-bag in clear polyethylene bags. Label "Solid Hazardous Waste - Toxic/Irritant".[1] |
| Liquid Waste A | Dissolved in Acetone, Methanol, Ethanol, DMF. | Non-Halogenated Organic Waste container. |
| Liquid Waste B | Dissolved in DCM, Chloroform.[1] | Halogenated Organic Waste container. CRITICAL: Do not mix A and B. |
| Aqueous Waste | Water layers from extractions.[1] | Check pH. If neutral and free of organics, some jurisdictions allow drain; however, best practice is Aqueous Waste container for incineration. |
Visualization: Lifecycle Workflow
Caption: Waste stream segregation logic to prevent cross-contamination and ensure regulatory compliance.
Emergency Response Protocols
-
Eye Contact: Immediately flush with water for 15 minutes .[1][2][4] Hold eyelids open. The "15-minute rule" is non-negotiable; standard blinking does not clear the fornix (area behind the eyelid).[1]
-
Skin Contact: Wash with soap and water.[1][4] Do not use ethanol ; it acts as a penetration enhancer, driving the pyrrolidinone deeper into the dermis.
-
Spill (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.
-
Spill (Liquid): Cover with vermiculite or spill pads.[1] Dispose of as solid hazardous waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660233, 3-(Benzyloxy)pyrrolidin-2-one. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-pyrrolidone derivatives.[1] Retrieved from [Link]
-
University of Illinois Division of Research Safety. Non-Halogenated Organic Solvents SOP. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
